molecular formula C15H12N2O4S B4442068 methyl 4-cyano-5-[(2-hydroxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate

methyl 4-cyano-5-[(2-hydroxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate

Cat. No.: B4442068
M. Wt: 316.3 g/mol
InChI Key: LUDGAXWLBVFJJU-UHFFFAOYSA-N
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Description

Methyl 4-cyano-5-[(2-hydroxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate is a complex organic compound with the molecular formula C15H12N2O4S This compound is characterized by its unique structure, which includes a thiophene ring, a cyano group, and a hydroxybenzoyl group

Properties

IUPAC Name

methyl 4-cyano-5-[(2-hydroxybenzoyl)amino]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c1-8-10(7-16)14(22-12(8)15(20)21-2)17-13(19)9-5-3-4-6-11(9)18/h3-6,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDGAXWLBVFJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=CC=C2O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-cyano-5-[(2-hydroxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate typically involves the reaction of 2-hydroxybenzoyl chloride with methyl 4-cyano-3-methyl-2-thiophenecarboxylate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-5-[(2-hydroxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-cyano-5-[(2-hydroxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-cyano-5-[(2-hydroxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate involves its interaction with specific molecular targets. The hydroxybenzoyl group can form hydrogen bonds with amino acid residues in proteins, while the cyano group can participate in nucleophilic addition reactions. These interactions can inhibit the activity of enzymes or alter the function of receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-cyano-3-methyl-2-thiophenecarboxylate: Lacks the hydroxybenzoyl group, making it less versatile in forming hydrogen bonds.

    4-Cyano-5-[(2-hydroxybenzoyl)amino]-3-methyl-2-thiophenecarboxylic acid: The carboxylic acid group can participate in different types of reactions compared to the ester group in the methyl ester derivative.

Uniqueness

Methyl 4-cyano-5-[(2-hydroxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate is unique due to the presence of both a hydroxybenzoyl group and a cyano group, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a valuable compound for various applications in scientific research and industry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 4-cyano-5-[(2-hydroxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate
Reactant of Route 2
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methyl 4-cyano-5-[(2-hydroxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate

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